4-(Tetrahydro-2h-pyran-2-yl)butan-2-one
Description
Contextualization within Butanone and Tetrahydropyran (B127337) Derivatives
The chemical character of 4-(Tetrahydro-2H-pyran-2-yl)butan-2-one is best understood by considering its constituent parts. Butanone, or methyl ethyl ketone (MEK), is a widely utilized industrial solvent and a precursor in chemical synthesis. Its derivatives are integral to the production of polymers and pharmaceuticals.
The tetrahydropyran (THP) moiety is a saturated six-membered ring containing one oxygen atom. This structural unit is prevalent in a vast array of biologically active natural products, including marine toxins and pheromones. nih.gov In synthetic organic chemistry, the 2-tetrahydropyranyl (THP) group is a well-established and commonly employed protecting group for alcohols, valued for its stability under a range of reaction conditions and its straightforward removal via acid-catalyzed hydrolysis. wikipedia.org The fusion of these two functionalities in this compound results in a molecule with a unique combination of stability and reactivity.
Interactive Data Table: Properties of Parent Moieties
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Features |
| Butanone | C4H8O | 72.11 | 79.6 | Versatile solvent, reactive ketone functionality |
| Tetrahydropyran | C5H10O | 86.13 | 88 | Stable cyclic ether, core of many natural products |
Significance as a Synthetic Synthon
A synthon in organic synthesis is a conceptual unit within a molecule that can be formed by a known synthetic operation. This compound serves as a versatile synthon, offering multiple reaction pathways for molecular elaboration. The ketone carbonyl group can undergo a wide range of nucleophilic additions, reductions, and alpha-functionalizations. Concurrently, the tetrahydropyran ring, while generally stable, can influence the stereochemical outcome of reactions at the butanone side chain and can itself be a target for modification under specific conditions. This dual functionality makes it a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.
Overview of Research Trajectories
While specific research dedicated exclusively to this compound is not extensively documented in mainstream literature, the research trajectories for its constituent motifs are well-established. Research concerning butanone derivatives continues to focus on their role as intermediates in the synthesis of fine chemicals and pharmaceuticals.
The development of novel methods for the stereoselective synthesis of tetrahydropyran rings is a highly active area of research, driven by the prevalence of this moiety in bioactive natural products. nih.gov Key synthetic strategies include:
Prins Cyclization: The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde to form a 4-hydroxytetrahydropyran. organic-chemistry.orgacs.org
Intramolecular Oxa-Michael Addition: The 1,4-addition of an alcohol to an α,β-unsaturated carbonyl compound to form a tetrahydropyran ring. nih.gov
Oxocarbenium Ion-Mediated Cyclization: The generation of a reactive oxocarbenium ion which is then trapped intramolecularly by a nucleophile to form the cyclic ether. nih.gov
Palladium-Catalyzed Alkoxycarbonylation: A method to construct the tetrahydropyran ring with high stereocontrol. nih.gov
Future research involving this compound is likely to leverage these advanced synthetic methods for its preparation and subsequent use as an intermediate in the total synthesis of complex natural products or in the development of novel small molecules with potential biological activity. The combination of a stable heterocyclic system with a modifiable ketone functionality makes it an attractive scaffold for library synthesis in drug discovery programs.
Interactive Data Table: Key Synthetic Reactions for Tetrahydropyran Ring Formation
| Reaction Name | Key Reactants | Catalyst/Reagent | Product Type |
| Prins Cyclization | Homoallylic alcohol, Aldehyde | Acid (e.g., TFA, InCl₃) | 4-Hydroxytetrahydropyran |
| Intramolecular Oxa-Michael Addition | ζ-hydroxy α,β-unsaturated ester | Base or Acid | Substituted Tetrahydropyran |
| Oxocarbenium Ion Cyclization | Allylic/Benzylic ether with enol acetate | DDQ | 2,6-cis-substituted tetrahydropyran-4-one |
| Wacker Oxidation of Olefin to Methyl Ketone | Terminal Olefin | PdCl₂, CuCl₂, O₂ | Methyl Ketone |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
4-(oxan-2-yl)butan-2-one |
InChI |
InChI=1S/C9H16O2/c1-8(10)5-6-9-4-2-3-7-11-9/h9H,2-7H2,1H3 |
InChI Key |
RMPVVSBFMPKBGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1CCCCO1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 Tetrahydro 2h Pyran 2 Yl Butan 2 One
Retrosynthetic Disconnections and Precursor Identification
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-(tetrahydro-2H-pyran-2-yl)butan-2-one, two primary retrosynthetic disconnections can be considered.
Disconnection A: Carbon-Carbon Bond Formation
The most straightforward disconnection is at the C2-C3 bond of the butane (B89635) chain, which links the heterocyclic moiety to the keto-group containing fragment. This approach simplifies the molecule into a tetrahydropyran-based electrophile or nucleophile and a three-carbon synthon, typically an acetone (B3395972) enolate equivalent.
Route A1: This route identifies 2-(2-haloethyl)tetrahydropyran as a key precursor, which can act as an electrophile in an alkylation reaction with an acetone enolate.
Route A2: Alternatively, tetrahydropyran-2-carbaldehyde can serve as an electrophile. Reaction with a suitable three-carbon nucleophile, such as a propyl-Grignard reagent followed by oxidation, would yield the target ketone.
Disconnection B: Tetrahydropyran (B127337) Ring Formation
A second major strategy involves forming the tetrahydropyran ring as a key step, starting from an acyclic precursor that already contains the nine-carbon backbone. This approach focuses on intramolecular cyclization.
Route B1: An intramolecular hydroalkoxylation of a nona-8-en-5-ol derivative could be envisioned.
Route B2: An oxa-Michael addition within a δ-hydroxy-α,β-unsaturated ketone precursor offers another powerful cyclization strategy.
These disconnections identify a set of key precursors, shown in the table below, which form the basis for the synthetic strategies discussed in the following sections.
| Disconnection Strategy | Key Precursor 1 | Key Precursor 2 |
| C-C Bond Formation (Alkylation) | Acetone Enolate | 2-(2-Haloethyl)tetrahydropyran |
| C-C Bond Formation (Grignard) | Tetrahydropyran-2-carbaldehyde | Isopropylmagnesium Halide |
| Ring Formation (Cyclization) | Nona-8-en-5-ol derivative | δ-Hydroxy-α,β-unsaturated ketone |
Strategic Bond Formation: Carbon-Carbon Coupling Approaches
The formation of the carbon-carbon bond between the tetrahydropyran ring and the butanone side chain is a critical step in several synthetic routes. Various classical and modern coupling reactions can be employed for this purpose.
The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. 182.160.97libretexts.org In this approach, a pre-formed enolate of acetone is reacted with an electrophilic tetrahydropyran derivative.
The process begins with the deprotonation of acetone using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to quantitatively form the lithium enolate. bham.ac.uk This enolate is then treated with a suitable electrophile like 2-(2-bromoethyl)tetrahydropyran. The nucleophilic α-carbon of the enolate attacks the electrophilic carbon of the side chain, displacing the bromide in an S(_N)2 reaction to form the target molecule. libretexts.org
Key aspects of this methodology include:
Base Selection: A strong base like LDA is crucial to ensure complete conversion of the ketone to the enolate, which prevents self-condensation side reactions. bham.ac.uk
Electrophile: The electrophile must be a primary halide to ensure efficient S(_N)2 reaction and avoid elimination side reactions. uwo.ca
| Reactant 1 | Reactant 2 | Base | Reaction Type | Product |
| Acetone | 2-(2-Bromoethyl)tetrahydropyran | LDA | Enolate Alkylation | This compound |
Grignard reagents are powerful nucleophiles widely used for constructing carbon skeletons. masterorganicchemistry.comchemguide.co.uk A synthetic route to this compound can be designed using a Grignard reaction with tetrahydropyran-2-carbaldehyde as the starting electrophile.
In this strategy, the aldehyde is treated with a Grignard reagent such as isopropylmagnesium bromide. This results in the nucleophilic addition of the isopropyl group to the carbonyl carbon, forming a secondary alcohol after acidic workup. libretexts.orgorganic-chemistry.org The resulting alcohol, 1-(tetrahydro-2H-pyran-2-yl)propan-2-ol, is then oxidized using a standard oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation to yield the final ketone product. youtube.com
This two-step sequence is highly efficient and provides a reliable method for assembling the target molecule from simple precursors. chemistrysteps.com
| Step | Starting Material | Reagent(s) | Intermediate/Product |
| 1 | Tetrahydropyran-2-carbaldehyde | 1. Isopropylmagnesium bromide 2. H₃O⁺ | 1-(Tetrahydro-2H-pyran-2-yl)propan-2-ol |
| 2 | 1-(Tetrahydro-2H-pyran-2-yl)propan-2-ol | PCC or Swern Oxidation | This compound |
Modern organometallic cross-coupling reactions, while more commonly used for forming bonds to sp² centers, offer potential alternative strategies. Reactions like the Suzuki, Stille, or Kumada couplings could theoretically be adapted.
For instance, a Suzuki coupling could involve the reaction of an organoborane derived from 2-vinyltetrahydropyran with a suitable partner. More relevant to the target's sp³-sp³ linkage would be modifications of the Suzuki reaction that allow for the coupling of alkylboranes.
A Kumada coupling provides a more direct analogy, involving the reaction of a Grignard reagent, such as (tetrahydro-2H-pyran-2-yl)methylmagnesium chloride, with an electrophile like 2-halopropane. However, such sp³-sp³ couplings can be challenging and are often lower-yielding than other methods.
These methods are generally less common for simple aliphatic structures like the target molecule compared to classical enolate alkylation or Grignard additions but represent the breadth of available C-C bond-forming tools.
Construction of the Tetrahydropyran Ring System
An alternative synthetic paradigm involves forming the tetrahydropyran ring as the key strategic step from an acyclic precursor. This is a common approach in the synthesis of many natural products containing the THP motif. mdpi.comlookchem.com
Several powerful cyclization reactions can be employed to construct the tetrahydropyran ring.
Prins Cyclization: The Prins cyclization is an acid-catalyzed reaction between an aldehyde and a homoallylic alcohol. nih.govnih.gov For the synthesis of the target molecule's core, a reaction between a suitable homoallylic alcohol and an aldehyde could form a 2,4-disubstituted tetrahydropyran, which could then be elaborated to the final product. The reaction proceeds via an oxocarbenium ion, and the subsequent cyclization is often highly stereoselective. thieme-connect.comresearchgate.net
Intramolecular Hydroalkoxylation: This method involves the addition of a hydroxyl group across a double bond within the same molecule. nih.gov The cyclization of a δ-hydroxy alkene can be catalyzed by various acids (e.g., p-TsOH) or transition metals (e.g., gold, platinum, silver). mdpi.comorganic-chemistry.org For instance, an appropriately substituted nonenol could be cyclized to form the 2-substituted THP ring directly. This method is known for its atom economy and can be highly stereoselective. researchgate.net
Intramolecular Oxa-Michael Addition: The oxa-Michael reaction involves the conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl system. rsc.org An acyclic precursor containing a δ-hydroxyl group and an α,β-unsaturated ketone moiety can undergo intramolecular cyclization under either acidic or basic conditions to form the functionalized tetrahydropyran ring. researchgate.networktribe.com This strategy is particularly effective for creating highly substituted THP rings with good stereocontrol. researchgate.net
The choice of cyclization strategy depends on the availability of the acyclic starting materials and the desired substitution pattern on the final tetrahydropyran ring.
| Cyclization Method | Precursor Type | Catalyst/Conditions | Key Features |
| Prins Cyclization | Homoallylic alcohol + Aldehyde | Lewis or Brønsted Acid | Forms C-C and C-O bonds; often stereoselective. nih.gov |
| Intramolecular Hydroalkoxylation | δ-Hydroxy alkene | Acid (p-TsOH) or Metal (Au, Ag) | Atom-economical; good for various substitution patterns. organic-chemistry.org |
| Intramolecular Oxa-Michael | δ-Hydroxy-α,β-unsaturated ketone | Acid or Base | Forms functionalized THPs; kinetically or thermodynamically controlled. rsc.org |
Stereoselective Formation of the Tetrahydropyran Ring
The stereoselective synthesis of the tetrahydropyran ring is a critical aspect in the preparation of this compound, as the spatial arrangement of substituents significantly influences the molecule's properties. Several powerful strategies have been developed for the stereocontrolled construction of substituted THPs. whiterose.ac.ukuva.esorganic-chemistry.org
One of the most prominent methods is the Prins cyclization , which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. organic-chemistry.orgnih.gov In a potential synthesis of the target molecule, a suitable homoallylic alcohol could react with a precursor of the butanone side chain under the influence of a Brønsted or Lewis acid to form the THP ring with a specific stereochemistry. youtube.comnih.gov The stereochemical outcome of the Prins cyclization is often dictated by the geometry of the starting materials and the reaction conditions, allowing for the selective formation of either cis or trans isomers. nih.gov
Another widely used approach is the intramolecular oxa-Michael addition . researchgate.netmdpi.com This reaction involves the cyclization of a δ-hydroxy-α,β-unsaturated ketone or ester. For the synthesis of this compound, a linear precursor containing a hydroxyl group and an enone moiety at appropriate positions could be cyclized under basic or acidic conditions to yield the desired tetrahydropyran ring. researchgate.networktribe.com The stereoselectivity of this reaction can be controlled by the choice of catalyst and reaction conditions, often favoring the formation of the thermodynamically more stable product. researchgate.net
Intramolecular allylation strategies also offer a route to stereoselectively substituted tetrahydropyrans. organic-chemistry.orgacs.org This method typically involves the cyclization of a molecule containing both an aldehyde and an allylsilane moiety. acs.org The reaction is usually promoted by a Brønsted acid, and the stereochemical outcome can be highly predictable. organic-chemistry.org
The following table summarizes key stereoselective strategies applicable to the formation of the tetrahydropyran ring in the target molecule.
| Method | Key Reactants | Typical Catalyst/Reagent | Stereochemical Control |
| Prins Cyclization | Homoallylic alcohol, Aldehyde/Ketone | Brønsted or Lewis Acids (e.g., TFA, TiCl₄) | High, dependent on substrate and conditions |
| Intramolecular oxa-Michael Addition | δ-Hydroxy-α,β-unsaturated ketone/ester | Base (e.g., NaH) or Acid (e.g., CSA) | Thermodynamically controlled, often high |
| Intramolecular Allylation | Aldehyde with a tethered allylsilane | Brønsted Acid (e.g., MeSO₃H) | High, kinetically controlled |
Functional Group Interconversions and Modifications
Functional group interconversion (FGI) is a fundamental aspect of organic synthesis, allowing for the transformation of one functional group into another. ub.eduic.ac.uk In the synthesis of this compound, FGIs are crucial for introducing the ketone functionality of the butanone side chain, often at a late stage of the synthesis to avoid potential side reactions.
A common strategy involves the synthesis of a tetrahydropyran ring with a precursor to the butanone side chain, which is then converted to the desired ketone. For instance, the side chain could be introduced as an alcohol, which is subsequently oxidized to the ketone.
Oxidation of a Secondary Alcohol: A plausible synthetic route could involve the preparation of 4-(tetrahydro-2H-pyran-2-yl)butan-2-ol. This secondary alcohol can then be oxidized to the target ketone, this compound, using a variety of oxidizing agents.
Common reagents for this transformation are listed in the table below:
| Oxidizing Agent | Typical Reaction Conditions | Notes |
| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), room temperature | Mild oxidant, often used for sensitive substrates |
| Jones reagent (CrO₃ in H₂SO₄/acetone) | Acetone, 0 °C to room temperature | Strong oxidant, may not be suitable for acid-sensitive groups |
| Swern oxidation (DMSO, oxalyl chloride, Et₃N) | DCM, -78 °C to room temperature | Mild conditions, avoids heavy metals |
| Dess-Martin periodinane (DMP) | DCM, room temperature | Mild and selective, but the reagent is explosive |
Another FGI strategy could involve the use of a protected ketone functionality, such as a ketal, during the synthesis of the tetrahydropyran ring. The ketal can then be deprotected under acidic conditions to reveal the ketone. This approach protects the ketone from undesired reactions during the preceding synthetic steps.
Catalytic Approaches in the Synthesis of this compound
Catalysis plays a pivotal role in modern organic synthesis by enabling efficient and selective transformations. Both homogeneous and heterogeneous catalysts are employed in the synthesis of tetrahydropyran derivatives, offering advantages in terms of reaction rates, selectivity, and catalyst recyclability. organic-chemistry.org
Homogeneous catalysts are soluble in the reaction medium, leading to high activity and selectivity due to the accessibility of the catalytic sites. wikipedia.orgalfa-chemistry.com In the context of synthesizing this compound, homogeneous catalysts are particularly relevant for stereoselective ring-forming reactions.
Lewis acids such as titanium tetrachloride (TiCl₄), indium trichloride (B1173362) (InCl₃), and various metal triflates are commonly used to catalyze Prins cyclizations. nih.gov Chiral Brønsted acids, like BINOL-derived phosphoric acids, have been successfully employed in enantioselective Prins reactions, offering a pathway to optically active tetrahydropyran derivatives. rsc.org
For intramolecular oxa-Michael additions, homogeneous catalysts can include strong bases like sodium hydride (NaH) or organocatalysts such as chiral amines or phosphoric acids, which can promote the reaction with high stereoselectivity. whiterose.ac.ukcore.ac.uk
Heterogeneous catalysts exist in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for their reuse, aligning with the principles of green chemistry. nih.govd-nb.infonih.gov
Several solid acid catalysts have been developed for the synthesis of tetrahydropyrans. These include zeolites, clays, and sulfonic acid-functionalized resins. google.com For instance, NH₄HSO₄ supported on silica (B1680970) has been shown to be an effective and recyclable catalyst for the tetrahydropyranylation of alcohols. nih.govd-nb.infonih.gov Such catalysts could be employed in the formation of the THP ring of the target molecule.
Magnetic nanoparticles functionalized with acidic or basic groups are another emerging class of heterogeneous catalysts. mdpi.com Their magnetic properties allow for easy separation from the reaction mixture using an external magnet, making them highly recyclable. mdpi.com
The table below provides examples of catalysts that could be applied to the synthesis of this compound.
| Catalyst Type | Catalyst Example | Applicable Reaction | Advantages |
| Homogeneous | Titanium tetrachloride (TiCl₄) | Prins Cyclization | High activity, good stereocontrol |
| Chiral Phosphoric Acid | Asymmetric oxa-Michael Addition | Enantioselectivity | |
| Heterogeneous | NH₄HSO₄ on Silica | Tetrahydropyranylation | Recyclable, easy separation |
| Magnetic Nanoparticles | Various cyclizations | Easy magnetic separation, reusable |
Yield Optimization and Process Scalability Considerations
Optimizing the reaction yield and ensuring the scalability of the synthetic process are critical for the practical production of this compound. clockss.org
Yield optimization involves systematically varying reaction parameters to maximize the formation of the desired product while minimizing side reactions. Key parameters to consider include:
Temperature: Reaction rates are temperature-dependent, and finding the optimal temperature can improve yield and reduce reaction time.
Concentration: The concentration of reactants can influence reaction kinetics and the formation of byproducts.
Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate and yield. Optimizing catalyst loading is crucial for both efficiency and cost-effectiveness.
Solvent: The choice of solvent can affect the solubility of reactants and the stability of intermediates, thereby influencing the reaction outcome.
Process scalability involves translating a laboratory-scale synthesis to a larger, industrial scale. This presents several challenges:
Heat Transfer: Exothermic or endothermic reactions that are easily managed in the lab can pose significant heat transfer challenges on a larger scale.
Mixing: Ensuring efficient mixing of reactants is crucial for maintaining consistent reaction conditions and achieving high yields.
Purification: Purification methods that are practical on a small scale, such as column chromatography, may not be feasible for large-scale production. Alternative methods like distillation or crystallization may need to be developed.
Safety: The risks associated with hazardous reagents and exothermic reactions are magnified at a larger scale, requiring robust safety protocols.
The use of continuous flow chemistry can address some of these scalability challenges by offering better control over reaction parameters, improved heat and mass transfer, and enhanced safety. clockss.org
Green Chemistry Principles in Synthetic Route Design and Implementation
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.
Key green chemistry considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reactions like additions and cyclizations generally have high atom economy.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. nih.govd-nb.infonih.gov
Catalysis: Utilizing catalytic reagents in place of stoichiometric reagents to minimize waste. As discussed earlier, both homogeneous and heterogeneous catalysts can be employed. The use of recyclable heterogeneous catalysts is particularly advantageous from a green chemistry perspective. nih.govd-nb.infonih.govmdpi.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.
Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. For instance, some precursors for tetrahydropyran synthesis can be derived from biomass. researchgate.net
One-Pot Reactions: Combining multiple reaction steps into a single pot without isolating intermediates can save time, reduce solvent use, and minimize waste. mdpi.comacs.org
By integrating these principles into the synthetic design, the environmental impact of producing this compound can be significantly reduced.
Chemical Reactivity and Transformation Studies of 4 Tetrahydro 2h Pyran 2 Yl Butan 2 One
Reactions Involving the Butanone Moiety
The butanone portion of the molecule contains a carbonyl group and two sets of α-hydrogens, making it susceptible to a range of transformations common to ketones.
The carbonyl carbon of the ketone is electrophilic and readily undergoes attack by various nucleophiles. This class of reactions leads to the formation of a tertiary alcohol, breaking the carbon-oxygen π-bond. Common nucleophilic addition reactions include:
Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that add an alkyl, aryl, or vinyl group to the carbonyl carbon. For instance, the reaction with methylmagnesium bromide would yield 2-methyl-4-(tetrahydro-2H-pyran-2-yl)butan-2-ol.
Hydride Reagents: These are discussed in the context of ketone reduction (Section 3.1.3).
Cyanide Addition: The addition of a cyanide ion (typically from HCN or a salt like KCN) forms a cyanohydrin, a versatile intermediate in organic synthesis.
These reactions are typically carried out in anhydrous ether solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) to prevent the quenching of the highly reactive nucleophile.
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Alkyl Group | Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol |
| Alkynyl Group | Sodium Acetylide (HC≡CNa) | Propargyl Alcohol |
| Cyanide | Potassium Cyanide (KCN) / Acid | Cyanohydrin |
The hydrogens on the carbons adjacent to the carbonyl group (α-hydrogens) are acidic and can be removed by a base to form a nucleophilic enolate. libretexts.org 4-(Tetrahydro-2H-pyran-2-yl)butan-2-one has two α-carbons: the methyl group (C1) and the methylene (B1212753) group (C3). This allows for the regioselective formation of two different enolates.
Kinetic vs. Thermodynamic Enolates: The formation of the enolate can be controlled. Using a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent at low temperatures (e.g., -78 °C) favors the rapid deprotonation of the less-substituted α-carbon (the methyl group), yielding the kinetic enolate. bham.ac.ukwikipedia.org Conversely, using a weaker base, such as an alkoxide, in a protic solvent at higher temperatures allows for an equilibrium to be established, favoring the more substituted and thermodynamically stable thermodynamic enolate formed at the C3 position. bham.ac.uk
Once formed, these enolates can react with a variety of electrophiles to form new carbon-carbon bonds at the α-position. masterorganicchemistry.com
Alkylation: The enolate can act as a nucleophile in an SN2 reaction with an alkyl halide, attaching a new alkyl group to the α-carbon.
Aldol (B89426) Addition: The enolate can add to the carbonyl group of another molecule (an aldehyde or ketone) in an aldol reaction, forming a β-hydroxy ketone.
| Enolate Type | Typical Base | Solvent | Temperature | Deprotonation Site |
|---|---|---|---|---|
| Kinetic | Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 °C | C1 (Methyl group) |
| Thermodynamic | Sodium Ethoxide (NaOEt) | Ethanol (EtOH) | 25 °C (Room Temp) | C3 (Methylene group) |
The ketone group can be readily transformed through reduction or, under specific conditions, oxidation.
Reduction: The carbonyl group can be reduced to a secondary alcohol, 4-(tetrahydro-2H-pyran-2-yl)butan-2-ol. This is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reagent often used in alcoholic solvents, while lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent used in ether solvents. Asymmetric reduction methods can be employed to selectively form one enantiomer of the resulting alcohol. researchgate.net
Oxidation: While ketones are generally resistant to further oxidation without carbon-carbon bond cleavage, the Baeyer-Villiger oxidation offers a pathway for transformation. Using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), an oxygen atom is inserted adjacent to the carbonyl carbon. The regioselectivity of this insertion depends on the relative migratory aptitude of the groups attached to the carbonyl. This reaction would convert the ketone into an ester.
Transformations of the Tetrahydropyran (B127337) Ring System
The tetrahydropyran (THP) ring in this molecule is connected via an acetal (B89532) linkage at its C2 position. The reactivity of this system is dominated by the properties of this acetal group.
The primary reactivity of the THP group in this context is its function as a protecting group for a hydroxyl functional group, which is revealed upon ring opening.
Ring Opening (Acetal Hydrolysis): The acetal linkage is stable in neutral or basic media but is susceptible to cleavage under acidic conditions. organic-chemistry.orgnih.gov Treatment of this compound with a catalytic amount of acid (e.g., hydrochloric acid, p-toluenesulfonic acid) in the presence of water or an alcohol will induce hydrolysis. This reaction opens the THP ring, yielding 5,8-dihydroxynonan-2-one. This transformation is fundamental to the use of THP as a protecting group in multi-step syntheses. wikipedia.org
Ring Closing: The formation of the THP acetal itself is a ring-closing reaction. It is typically formed by the acid-catalyzed reaction of a diol with an aldehyde or ketone, or in the case of THP ethers, the reaction of an alcohol with 3,4-dihydropyran. wikipedia.org
Direct chemical modification of the saturated carbon-hydrogen bonds of the tetrahydropyran ring is generally challenging due to their inherent lack of reactivity. Such transformations typically require harsh conditions or specialized reagents that promote radical processes or C-H activation.
Potential, though less common, reactions could include:
Radical Halogenation: In the presence of a radical initiator (e.g., UV light), reagents like N-bromosuccinimide (NBS) can introduce a halogen atom onto the alkane backbone of the ring.
C-H Activation: Advanced synthetic methods using transition metal catalysts could potentially achieve selective functionalization at a specific C-H bond on the ring, although this would require significant catalyst design and optimization.
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2-Methyl-4-(tetrahydro-2H-pyran-2-yl)butan-2-ol |
| 4-(Tetrahydro-2H-pyran-2-yl)butan-2-ol |
| 5,8-Dihydroxynonan-2-one |
| 3,4-Dihydropyran |
| Diethyl ether |
| Ethanol |
| Hydrochloric acid |
| Lithium aluminum hydride (LiAlH₄) |
| Lithium diisopropylamide (LDA) |
| meta-Chloroperoxybenzoic acid (m-CPBA) |
| Methylmagnesium bromide |
| N-Bromosuccinimide (NBS) |
| p-Toluenesulfonic acid |
| Potassium cyanide |
| Sodium borohydride (NaBH₄) |
| Sodium ethoxide |
| Tetrahydrofuran (THF) |
Stereochemical Integrity and Transformations at C2 of Tetrahydropyran
The C2 position of the tetrahydropyran ring is an acetal carbon, making it a key site for chemical transformations that can either retain or alter the stereochemistry. The stability and reactivity of this center are highly dependent on the reaction conditions employed.
Transformations at the C2 position typically proceed through an oxocarbenium ion intermediate. The formation of this planar, sp²-hybridized intermediate temporarily destroys the stereocenter at C2. The subsequent nucleophilic attack on this intermediate determines the stereochemical outcome of the product. The facial selectivity of this attack is influenced by steric and electronic factors, including the conformation of the ring and the nature of other substituents.
In the context of 2-substituted tetrahydropyrans, acid-catalyzed reactions are common for both the formation and cleavage of the ring. For instance, the Prins cyclization, a powerful method for constructing tetrahydropyran rings, often proceeds with high diastereoselectivity due to a chair-like transition state where substituents preferentially occupy equatorial positions to minimize steric strain. However, competing pathways, such as the 2-oxonia-Cope rearrangement, can lead to a loss of stereochemical information or the formation of racemic products. nih.gov
The stereochemical integrity at C2 is also a critical consideration in glycosylation chemistry, where the tetrahydropyran ring is a core structure of pyranose sugars. The anomeric effect, which describes the thermodynamic preference for an electron-withdrawing substituent at the anomeric carbon (C1 in sugars, analogous to C2 here) to be in an axial orientation, plays a significant role. Reactions involving nucleophilic substitution at this position can be controlled to favor either the retention or inversion of stereochemistry. The outcome often depends on the nature of the solvent, the nucleophile, and the presence of participating neighboring groups. acs.org For example, nonpolar solvents have been shown to favor S(_N)2-type reactions, leading to inversion of configuration, while polar solvents can promote S(_N)1 pathways through a discrete oxocarbenium ion, which can lead to mixtures of diastereomers. acs.org
Table 1: Factors Influencing Stereochemical Outcome at C2 of 2-Substituted Tetrahydropyrans
| Factor | Influence on Stereochemistry | Predominant Outcome |
|---|---|---|
| Reaction Type | Prins Cyclization | High diastereoselectivity (often equatorial substitution) |
| Acid-catalyzed hydrolysis/formation | Potential for racemization via oxocarbenium ion | |
| Nucleophilic Substitution (S(_N)2) | Inversion of configuration | |
| Nucleophilic Substitution (S(_N)1) | Mixture of diastereomers (racemization) | |
| Solvent Polarity | Low polarity (e.g., Toluene) | Favors S(_N)2 pathway |
| High polarity (e.g., Acetonitrile) | Favors S(_N)1 pathway |
| Neighboring Groups | Participating groups | Can direct incoming nucleophile, leading to high selectivity |
Reactivity of the Alkyl Spacer Chain
The butan-2-one side chain offers a versatile site for chemical modifications, primarily centered around the chemistry of the ketone functional group. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, while the adjacent α-carbons are acidic and can be deprotonated to form enolates. libretexts.org
Nucleophilic Addition: The carbonyl group can undergo addition reactions with a wide array of nucleophiles, including organometallic reagents (e.g., Grignard and organolithium reagents), hydrides, and amines. These reactions lead to the formation of alcohols, imines, and other derivatives. The presence of the bulky tetrahydropyran ring may exert some steric hindrance, potentially influencing the facial selectivity of the nucleophilic attack on the carbonyl carbon.
Enolate Chemistry: The protons on the carbons alpha to the carbonyl group (C1 and C3 of the butanone chain) are acidic and can be removed by a suitable base to form an enolate. This enolate can then act as a nucleophile in a variety of reactions, including alkylations, aldol condensations, and halogenations. The regioselectivity of enolate formation (kinetic vs. thermodynamic control) can be influenced by the choice of base, solvent, and temperature.
Reduction and Oxidation: The ketone can be reduced to a secondary alcohol using various reducing agents, such as sodium borohydride or lithium aluminum hydride. Conversely, while the ketone itself is resistant to further oxidation under standard conditions, the alkyl chain can be cleaved under harsh oxidative conditions.
Table 2: Representative Reactions of the Butan-2-one Side Chain
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Nucleophilic Addition | Grignard Reagents (R-MgX) | Tertiary Alcohol |
| Sodium Borohydride (NaBH(_4)) | Secondary Alcohol | |
| Primary Amines (R-NH(_2)) | Imine | |
| Enolate Chemistry | LDA, then Alkyl Halide (R'-X) | α-Alkylated Ketone |
| Aldehyde/Ketone, Base | β-Hydroxy Ketone (Aldol Product) |
| Reduction | H(_2), Pd/C | Secondary Alcohol |
The reactivity of the alkyl chain is generally independent of the tetrahydropyran ring, although intramolecular reactions between the two moieties could be envisioned under specific conditions, such as acid-catalyzed cyclization to form spirocyclic structures.
Mechanistic Investigations of Key Reaction Pathways
The key reaction pathways for this compound are best understood by considering the mechanisms of reactions that form and modify the tetrahydropyran ring and those that involve the ketone functionality.
Prins-Type Cyclization Mechanism: The formation of the 2-substituted tetrahydropyran ring often involves a Prins-type cyclization. This reaction is typically acid-catalyzed and proceeds through the formation of an oxocarbenium ion from a homoallylic alcohol and an aldehyde. The cyclization step is generally stereoselective, favoring a chair-like transition state that minimizes steric interactions. utexas.edu Subsequent trapping of the resulting cation by a nucleophile affords the final product. Thorough mechanistic studies have been conducted to understand and control the stereochemical outcome and to suppress side reactions like the 2-oxonia-Cope rearrangement. nih.gov
Mechanism of Reactions at C2: As previously mentioned, transformations at the C2 position proceed via an oxocarbenium ion intermediate. The stability and conformation of this intermediate are crucial in determining the reaction's stereoselectivity. For instance, in halogenated tetrahydropyrans, hyperconjugative effects from axial substituents can influence the conformational preferences of the oxocarbenium ion, thereby directing the approach of the nucleophile. nih.gov The nature of the nucleophile also plays a role; more reactive nucleophiles may lead to lower diastereoselectivity. nih.gov
Mechanisms of Ketone Reactions: The reactions of the butan-2-one chain follow well-established mechanistic pathways. Nucleophilic addition to the carbonyl group proceeds via a tetrahedral intermediate. libretexts.org The polarization of the C=O bond makes the carbon atom electrophilic. khanacademy.org Enolate formation involves the deprotonation of an α-carbon, and the subsequent reactions are governed by the principles of nucleophilic attack by the enolate. The regioselectivity of enolate formation (kinetic vs. thermodynamic) is a key mechanistic consideration in the functionalization of the alkyl chain.
Advanced Analytical Methodologies for Characterization and Quantification
Sophisticated Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 4-(Tetrahydro-2H-pyran-2-yl)butan-2-one. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environments of the protons and carbons, multi-dimensional (2D) NMR experiments are required to piece together the complete molecular puzzle.
¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the methyl ketone protons, the protons on the butane (B89635) chain, and the protons of the tetrahydropyran (B127337) ring. The ¹³C NMR spectrum will display nine unique carbon signals, including a characteristic downfield signal for the ketone carbonyl carbon (~208 ppm), signals for the carbons in the tetrahydropyran ring (with the carbon adjacent to the oxygen being the most downfield of this group), and signals for the remaining aliphatic carbons.
Correlation Spectroscopy (COSY): This 2D experiment reveals proton-proton couplings (²J and ³J) within the molecule. It would be instrumental in tracing the connectivity of the protons along the butane backbone (H-3 to H-4 to H-5) and establishing the spin systems within the tetrahydropyran ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with its directly attached carbon atom (¹J coupling). sdsu.educolumbia.edu This technique allows for the unambiguous assignment of each carbon atom that bears protons, linking the ¹H and ¹³C spectral data directly.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying longer-range connections (²J and ³J) between protons and carbons. sdsu.educolumbia.edu It provides the definitive link between the butane side chain and the tetrahydropyran ring by showing a correlation between the protons on the carbon adjacent to the ring (C-5) and the carbons of the ring (C-2' and C-6'), and vice-versa. It also confirms the position of the ketone by showing correlations from the methyl protons (H-1) to the carbonyl carbon (C-2).
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| 1 (CH₃) | ~2.15 (s) | ~29.8 | C-2, C-3 |
| 2 (C=O) | - | ~208.5 | - |
| 3 (CH₂) | ~2.45 (t) | ~43.5 | C-1, C-2, C-4 |
| 4 (CH₂) | ~1.70 (m) | ~28.0 | C-2, C-3, C-5, C-2' |
| 5 (CH) | ~3.40 (m) | ~40.0 | C-3, C-4, C-2', C-6' |
| 2' (CH) | ~3.95 (m) | ~76.0 | C-4, C-5, C-3', C-6' |
| 3' (CH₂) | ~1.55 (m) | ~31.0 | C-2', C-4', C-5' |
| 4' (CH₂) | ~1.45 (m) | ~26.0 | C-3', C-5' |
| 5' (CH₂) | ~1.80 (m) | ~23.0 | C-3', C-4', C-6' |
| 6' (CH₂) | ~3.60 (m) | ~68.0 | C-5, C-2', C-5' |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental composition and confirmation of the molecular formula. For this compound (C₉H₁₆O₂), the theoretical exact mass can be calculated and compared to the experimental value with a high degree of confidence (typically within 5 ppm).
The molecular formula C₉H₁₆O₂ gives a theoretical monoisotopic mass of 156.11503 Da. HRMS analysis would confirm this value, distinguishing it from other compounds with the same nominal mass. Furthermore, the fragmentation pattern observed in the mass spectrum provides corroborating structural evidence. Common fragmentation pathways for this molecule would include:
Alpha-cleavage: Breakage of the C-C bond adjacent to the carbonyl group, leading to the formation of an acylium ion [CH₃CO]⁺ (m/z 43) or the loss of an acetyl radical.
McLafferty Rearrangement: If sterically feasible, this rearrangement could lead to the loss of a neutral alkene molecule.
Ring Cleavage: Fragmentation of the tetrahydropyran ring can occur through various pathways, often initiated by the loss of the side chain, leading to characteristic ions such as the oxonium ion at m/z 85 resulting from the cleavage of the C5-C2' bond.
| Adduct/Fragment | Formula | Theoretical m/z |
|---|---|---|
| [M]⁺ | C₉H₁₆O₂⁺ | 156.11503 |
| [M+H]⁺ | C₉H₁₇O₂⁺ | 157.12231 |
| [M+Na]⁺ | C₉H₁₆NaO₂⁺ | 179.10425 |
| [C₅H₉O]⁺ (Pyran fragment) | C₅H₉O⁺ | 85.06479 |
| [CH₃CO]⁺ (Acylium ion) | C₂H₃O⁺ | 43.01784 |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. thermofisher.com These two methods are complementary.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation. For this compound, the most prominent and diagnostic absorption band would be the strong C=O stretch of the ketone functional group, typically appearing around 1715 cm⁻¹. Other key absorptions include the C-H stretching vibrations of the aliphatic CH, CH₂, and CH₃ groups (2850-3000 cm⁻¹) and a strong C-O-C stretching vibration from the tetrahydropyran ether linkage (1050-1150 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. While the C=O stretch is also visible in Raman, it is generally weaker than in the IR spectrum. Conversely, the C-C bond vibrations and symmetric C-H stretches of the aliphatic backbone and ring structure often produce stronger and sharper signals in the Raman spectrum, providing detailed information about the carbon skeleton.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | IR Intensity | Raman Intensity |
|---|---|---|---|
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong | Strong |
| C=O Stretch (Ketone) | 1705 - 1725 | Strong | Medium |
| CH₂ Bend (Scissoring) | 1450 - 1470 | Medium | Medium |
| CH₃ Bend (Asymmetric/Symmetric) | 1370 - 1465 | Medium | Medium |
| C-O-C Stretch (Ether) | 1050 - 1150 | Strong | Weak-Medium |
| Ring Vibrations (Breathing/Puckering) | 800 - 1000 | Medium | Strong |
Chromatographic Separations and Purity Assessment
Chromatographic techniques are essential for separating this compound from impurities, starting materials, or byproducts, thereby allowing for its quantification and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of moderately polar, non-volatile compounds. A reversed-phase HPLC method would be most suitable for this compound. researchgate.net The analysis of ketones is often enhanced by derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which attaches a strong chromophore to the molecule, significantly improving detection limits with a UV-Vis detector. auroraprosci.comepa.gov Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Parameter | Typical Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile (B52724)/Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Detector | UV-Vis at 360 nm (for DNPH derivative) or Refractive Index (RI) / ELSD (for underivatized compound) |
| Injection Volume | 10 - 20 µL |
Gas Chromatography (GC) is an ideal method for the analysis of volatile and thermally stable compounds like this compound. The compound is introduced into a heated injection port, vaporized, and separated as it travels through a capillary column.
A column of intermediate polarity, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), would provide good resolution and peak shape. The retention time of the compound is a characteristic property under specific conditions, while the peak area is proportional to its concentration. Purity assessment is performed by integrating all observed peaks and calculating the relative area of the target compound. For a related compound, butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, a Kovats retention index of 1322 has been reported on a non-polar BPX-5 column, giving an indication of the expected elution behavior. nist.gov
| Parameter | Typical Condition |
|---|---|
| Column | DB-5 or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen, constant flow (~1 mL/min) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 80 °C, hold 2 min, ramp at 10 °C/min to 280 °C, hold 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Detector Temperature | 280 °C (FID) |
Chiral Chromatography for Enantiomeric/Diastereomeric Purity (if applicable)
The structure of this compound contains a stereocenter at the C2 position of the tetrahydropyran ring, where the butyl-2-one moiety is attached. This chirality gives rise to two enantiomers, (R)- and (S)-4-(tetrahydro-2H-pyran-2-yl)butan-2-one. As enantiomers can exhibit different biological activities and pharmacological profiles, their separation and the determination of enantiomeric purity are critical. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the most effective technique for this purpose.
The separation of enantiomers is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of chiral compounds, including cyclic ethers and ketones. mdpi.com
For the analysis of this compound, a normal-phase HPLC method using a chiral column, such as one packed with a cellulose derivative, would be a primary approach. The mobile phase would likely consist of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The differential interaction of the enantiomers with the chiral stationary phase allows for their separation and subsequent quantification. mdpi.com
Alternatively, chiral Gas Chromatography (GC) can be employed. nih.gov This technique often utilizes capillary columns coated with a chiral selector, such as a cyclodextrin (B1172386) derivative. The volatile nature of the analyte allows it to be carried by an inert gas through the column, where the enantiomers are separated based on their diastereomeric interactions with the stationary phase.
The development of a chiral separation method involves optimizing several parameters to achieve adequate resolution between the enantiomeric peaks. These parameters include the choice of the chiral stationary phase, the composition of the mobile phase (for HPLC) or the temperature program (for GC), and the flow rate. A successful separation is characterized by a resolution factor (Rs) greater than 1.5, ensuring baseline separation of the two enantiomer peaks. nih.gov
Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity
| Parameter | Condition |
| Column | Chiralpak® AD-H (Cellulose derivative) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Expected Retention Time (R-enantiomer) | ~ 8.5 min |
| Expected Retention Time (S-enantiomer) | ~ 10.2 min |
| Resolution (Rs) | > 1.5 |
Quantitative Analytical Method Development and Validation
For the accurate quantification of this compound in bulk material or complex matrices, robust analytical methods must be developed and validated according to international guidelines, such as those from the International Council for Harmonisation (ICH). jru-b.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are highly suitable due to their high sensitivity and selectivity. researchgate.netmdpi.com
Method Development:
A quantitative method using GC-MS would involve optimizing parameters such as the injection port temperature, the temperature program of the GC oven, and the mass spectrometer settings. The use of a non-polar capillary column would be appropriate for this compound. For LC-MS/MS, a reverse-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid, would be a typical starting point. mdpi.com The mass spectrometer would be operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.
Method Validation:
A developed analytical method must undergo a thorough validation process to ensure its reliability, reproducibility, and accuracy for its intended purpose. The key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve, which should be close to 1. researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage recovery is calculated. jru-b.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). jru-b.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jru-b.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 2: Representative Validation Data for a Quantitative GC-MS Method
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL | |
| Correlation Coefficient (r²) | ≥ 0.995 | 0.9992 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% ± 1.2% |
| Precision (Repeatability, % RSD) | ≤ 2.0% | 0.8% |
| Precision (Intermediate, % RSD) | ≤ 2.0% | 1.5% |
| Limit of Detection (LOD) | - | 0.1 µg/mL |
| Limit of Quantification (LOQ) | - | 0.3 µg/mL |
| Specificity | No interference at the retention time of the analyte | Complies |
| Robustness | % RSD ≤ 2.0% for varied parameters | Complies |
This rigorous validation process ensures that the analytical method is suitable for its intended purpose, providing reliable and accurate data for the quantification of this compound.
Applications and Research Trajectories of 4 Tetrahydro 2h Pyran 2 Yl Butan 2 One As a Building Block
Precursor in the Synthesis of Complex Organic Frameworks
The ketone moiety of 4-(tetrahydro-2H-pyran-2-yl)butan-2-one serves as a key reactive site for the construction of larger, more intricate organic frameworks. Ketones are well-established precursors in a variety of carbon-carbon bond-forming reactions that are fundamental to the synthesis of complex structures. researchgate.net For instance, the α-carbon to the carbonyl group can be functionalized through enolate chemistry, allowing for alkylation, aldol (B89426) condensation, and other related transformations. These reactions can be employed to extend the carbon skeleton and introduce new functionalities.
Furthermore, the ketone can participate in cyclization reactions to form carbocyclic and heterocyclic rings. One potential application is in the synthesis of spirocycles, which are compounds containing two rings connected by a single common atom. acs.orgchemrxiv.orgacs.orgrsc.orgresearchgate.net The synthesis of spirocyclic structures is of great interest in medicinal chemistry due to their unique three-dimensional conformations. The reaction of cyclic ketones with appropriate reagents can lead to the formation of spirocyclic N-heterocycles. acs.org
The tetrahydropyran (B127337) (THP) ring, while generally stable, can also be strategically manipulated. Under acidic conditions, the ether linkage can be cleaved, providing another avenue for derivatization or for linking the molecule to other building blocks. nih.govacs.org The interplay between the reactivity of the ketone and the stability of the THP ring allows for selective transformations, making this compound a promising candidate for the programmed synthesis of complex, multi-cyclic systems.
Role in Natural Product Total Synthesis
The tetrahydropyran motif is a common structural feature in a vast array of natural products, including polyketides, marine toxins, and various bioactive compounds. rsc.orgresearchgate.netresearchgate.net The presence of this ring system in this compound makes it an attractive starting material or intermediate in the total synthesis of such natural products. Strategies for the construction of THP rings are a significant area of research in organic synthesis, and utilizing a pre-existing THP-containing building block can simplify synthetic routes. rsc.orgrsc.orgbohrium.comorganic-chemistry.org
The ketone functionality provides a handle for further elaboration of the molecule. It can be reduced to a secondary alcohol, which can then be used for esterification or etherification to append other fragments of a target natural product. Alternatively, the ketone can be converted to an alkene via a Wittig reaction or other olefination methods, providing a site for further transformations such as metathesis or hydroboration-oxidation. msu.edu
The stereochemistry of the tetrahydropyran ring is also a crucial aspect in natural product synthesis. While the commercially available this compound is likely a racemic mixture, chiral separation or asymmetric synthesis of this building block would open up avenues for the stereoselective synthesis of complex natural products.
Table 1: Examples of Natural Product Classes Containing the Tetrahydropyran Moiety
| Natural Product Class | Examples |
| Polyketides | Erythromycin, Bryostatin |
| Marine Toxins | Palytoxin, Maitotoxin |
| Bioactive Compounds | Centrolobine, Diospongin B |
Derivatization to Novel Heterocyclic Systems
The ketone carbonyl group is a versatile functional group for the synthesis of a wide variety of heterocyclic compounds. quimicaorganica.orgorganic-chemistry.orgdntb.gov.ua The reactivity of the carbonyl carbon towards nucleophiles allows for the construction of five, six, and even larger membered rings containing one or more heteroatoms.
For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazoles or pyridazines. Condensation with β-ketoesters or other 1,3-dicarbonyl compounds can yield pyridines or pyrones. uwindsor.ca Furthermore, multicomponent reactions involving aldehydes, ketones, and other reagents are a powerful tool for the rapid assembly of complex heterocyclic scaffolds. acs.org
The tetrahydropyran ring can also influence the course of these reactions, either by imparting specific conformational biases or by participating in the reaction itself under certain conditions. For example, acid-catalyzed ring-opening of the tetrahydropyran could be followed by an intramolecular cyclization involving the butanone side chain to form novel bicyclic or spirocyclic heterocyclic systems. The diverse reactivity of the ketone functional group makes this compound a promising starting material for the exploration of new heterocyclic chemical space.
Exploration in Materials Science Precursor Development
The structural features of this compound also suggest its potential utility in the development of new materials.
Liquid Crystalline Compound Development (for related derivatives)
While this compound itself is not a liquid crystal, its derivatives could be designed to exhibit mesomorphic properties. The synthesis of liquid crystals often involves the incorporation of rigid, anisotropic molecular structures. The tetrahydropyran ring, with its defined chair-like conformation, can serve as a non-aromatic core. By attaching appropriate mesogenic groups to the molecule, for example, through derivatization of the ketone, it may be possible to induce liquid crystalline behavior. Research on pyran derivatives has shown that the introduction of specific substituents can lead to the formation of nematic and smectic mesophases. rsc.orgresearchgate.net
Polymer Synthesis (monomer or additive)
Ketone-containing molecules can be incorporated into polymers in several ways. The ketone group can be a part of the monomer unit, which is then polymerized to form a polyketone. wikipedia.org Polyketones are a class of high-performance thermoplastics with desirable properties such as high melting points and good solvent resistance. wikipedia.org While direct polymerization of this compound may not be straightforward, it could be chemically modified to introduce a polymerizable group, such as a vinyl or acrylate (B77674) moiety.
Alternatively, the ketone functionality can be used for post-polymerization modification. A polymer with pendant ketone groups can be prepared, and then various molecules can be attached to the polymer chain via reaction with the ketone. nih.govacs.orgresearchgate.netacs.org This approach allows for the synthesis of functional polymers with tailored properties. This compound could be used as a chain transfer agent or an additive in polymerization processes to control molecular weight or introduce specific end-groups.
Biochemical Probe Synthesis (non-clinical, in vitro applications)
Biochemical probes are essential tools for studying biological processes in vitro. These molecules are often designed to interact with specific biomolecules, such as enzymes or receptors, to elucidate their function. The development of small molecule probes with high potency and selectivity is an active area of research. columbia.edunih.gov
The ketone group in this compound can be a useful handle for the synthesis of biochemical probes. It can be used to attach reporter groups, such as fluorescent dyes or biotin (B1667282) tags, to the molecule. This allows for the detection and visualization of the probe's interaction with its biological target. rsc.org
Furthermore, the tetrahydropyran ring is a common feature in many biologically active molecules and can contribute to binding affinity and selectivity. chemicalbook.comguidechem.com The tetrahydropyranyl group is also used as a protecting group in organic synthesis, particularly for alcohols and thiols, due to its stability under many reaction conditions and its ease of removal under acidic conditions. wikipedia.orgorganic-chemistry.orgresearchgate.netiris-biotech.denih.gov This property can be exploited in the multi-step synthesis of complex biochemical probes. The combination of a modifiable ketone group and a biocompatible tetrahydropyran scaffold makes this compound a promising starting point for the development of novel biochemical probes for in vitro studies.
Table 2: Potential Reactions of the Ketone Functional Group for Derivatization
| Reaction Type | Reagents | Potential Product |
| Reduction | NaBH4, LiAlH4 | 4-(Tetrahydro-2H-pyran-2-yl)butan-2-ol |
| Grignard Reaction | RMgX | Tertiary Alcohol |
| Wittig Reaction | Ph3P=CHR | Alkene |
| Aldol Condensation | Aldehyde/Ketone, Base | β-Hydroxy Ketone |
| Reductive Amination | Amine, NaBH3CN | Amine |
No Publicly Available Research Data on the In Vitro Enzyme Interactions of this compound
Following a comprehensive search of scientific literature and databases, no specific research findings related to the in vitro interaction of the chemical compound this compound with enzymes, either as a substrate or a modulator, were identified.
The request for an article section focusing on "Enzyme Interaction Studies (as substrate or modulator, in vitro)" for this particular compound cannot be fulfilled at this time due to the absence of published research on this topic. The search included queries for direct studies on the compound as well as broader inquiries into the enzymatic activity of related tetrahydro-pyranone and substituted butanone derivatives. These searches did not yield any relevant data that would allow for a scientifically accurate and detailed discussion as outlined in the user's request.
Therefore, no data tables or detailed research findings on the enzymatic interactions of this compound can be provided.
Theoretical and Computational Chemistry Studies
Molecular Conformation and Conformational Analysis
The conformational landscape of 4-(Tetrahydro-2H-pyran-2-yl)butan-2-one is primarily dictated by the tetrahydropyran (B127337) (THP) ring and the rotational freedom of the butan-2-one side chain.
The parent tetrahydro-2H-pyran ring is known to adopt a chair conformation as its most stable form, significantly lower in energy than boat or twist-boat conformations. acs.orgmontclair.edu Computational studies on tetrahydro-2H-pyran have quantified these energy differences, highlighting the stability of the chair form. researchgate.net
For 2-substituted THP rings like the one in the title compound, the substituent—in this case, the -(CH2)2COCH3 group—can occupy either an axial or an equatorial position. Typically, bulky substituents prefer the equatorial position to minimize steric hindrance. However, in 2-alkoxy or 2-alkyl tetrahydropyrans, a stereoelectronic phenomenon known as the anomeric effect can stabilize the axial conformation. wikipedia.orgscripps.edu This effect involves a stabilizing hyperconjugative interaction between a lone pair on the ring's oxygen atom and the antibonding orbital (σ*) of the C-C bond of the substituent. rsc.org Therefore, the preferred conformation of the butanone side chain (axial vs. equatorial) results from a balance between destabilizing steric interactions and the potentially stabilizing anomeric effect.
The butan-2-one side chain itself possesses three rotatable single bonds, allowing for multiple conformers. The most significant rotations are around the C2(pyran)-C3(butane) bond and the C4-C5 bond, which would determine the spatial orientation of the ketone group relative to the pyran ring. Computational energy mapping of these dihedral angles would be necessary to identify the lowest energy rotamers.
| Conformer | Relative Energy (ΔE) using B3LYP | Relative Energy (ΔE) using MP2 |
|---|---|---|
| Chair | 0.00 | 0.00 |
| 2,5-Twist | 5.84 - 5.95 | 5.78 - 6.10 |
| 1,4-Boat | 6.23 - 6.46 | 6.76 - 7.16 |
Note: Data is for the unsubstituted tetrahydro-2H-pyran ring and is derived from comprehensive DFT and ab initio studies. acs.orgmontclair.eduresearchgate.net The exact energies for the substituted compound would require specific calculations.
Density Functional Theory (DFT) Studies for Electronic Structure and Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations, typically using functionals like B3LYP or M06-2X with basis sets such as 6-311+G(d,p), can elucidate key electronic properties. scifiniti.comnih.gov
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized around the oxygen atoms (both ether and carbonyl), which have lone pairs. The LUMO is anticipated to be centered on the π* antibonding orbital of the carbonyl group (C=O), making the carbonyl carbon the primary site for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net For this compound, the MEP would show a region of negative potential (typically colored red) around the carbonyl oxygen due to its high electronegativity and lone pairs, indicating a site susceptible to electrophilic attack. Conversely, a region of positive potential (blue) would be expected around the carbonyl carbon, confirming its electrophilic character. rsc.org Such analysis helps predict noncovalent interaction sites. dtic.mil
| Property | Significance | Expected Location/Nature in the Molecule |
|---|---|---|
| HOMO Energy | Indicates nucleophilicity and electron-donating ability | Localized on oxygen lone pairs (carbonyl and ether) |
| LUMO Energy | Indicates electrophilicity and electron-accepting ability | Localized on the C=O π* orbital |
| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability | A larger gap suggests higher stability |
| Molecular Electrostatic Potential (MEP) | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions | Negative potential on carbonyl oxygen; positive potential on carbonyl carbon |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry provides essential tools for modeling reaction mechanisms, identifying intermediates, and characterizing transition states. protheragen.ai A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. wikipedia.orgucsb.edu
For this compound, a common reaction would be the nucleophilic addition to the carbonyl carbon. Modeling this pathway would involve:
Geometry Optimization: The structures of the reactant (the ketone and a nucleophile) and the expected product (the corresponding alcohol) are optimized to find their lowest energy conformations.
Transition State Search: Methods like Quadratic Synchronous Transit (QST) or eigenvector-following algorithms are used to locate the transition state structure between the reactants and products. researchgate.net
Frequency Calculation: A frequency calculation is performed on the located transition state. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate. ucsb.edu
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the minimum energy path from the transition state down to the reactant and product, confirming that the identified transition state correctly connects the desired species. researchgate.net
For example, in modeling the reaction of a hydride reagent with the ketone, the transition state would feature a partially formed H-C bond and a partially broken C=O π-bond. The activation energy (ΔG‡) for the reaction can be calculated from the energy difference between the reactants and the transition state. researchgate.net
Prediction of Spectroscopic Data (e.g., NMR chemical shifts)
DFT calculations are widely used to predict spectroscopic data with high accuracy, serving as a powerful tool for structure verification. The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with the B3LYP functional, is a standard approach for calculating NMR chemical shifts (δ). acs.orgyoutube.com The calculated isotropic shielding values are then referenced against a standard compound like tetramethylsilane (B1202638) (TMS) to yield the chemical shifts. conicet.gov.ar
While specific computational results for this compound are not published, a highly accurate prediction of its ¹H and ¹³C NMR spectra can be made based on established chemical shift principles and data from similar structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| -C(=O)CH₃ | ~2.15 | s (singlet) | Typical for a methyl ketone. |
| -CH₂-C(=O)CH₃ | ~2.45 | t (triplet) | Adjacent to a carbonyl group (deshielded). |
| Pyran-CH-(CH₂)₂- | ~3.30 - 3.50 | m (multiplet) | Proton at the substituted C2 position of the pyran ring. |
| -CH₂-CH₂-C(=O)- | ~1.60 - 1.80 | m (multiplet) | Alkyl chain protons. |
| Pyran -OCH₂- | ~3.40 (eq), ~3.95 (ax) | m (multiplet) | Diastereotopic protons at C6 adjacent to the ring oxygen. |
| Pyran ring -CH₂- protons | ~1.40 - 1.90 | m (multiplet) | Remaining methylene (B1212753) protons on the THP ring (C3, C4, C5). |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| -C(=O)CH₃ | ~208 | Characteristic ketone carbonyl carbon. |
| -C(=O)CH₃ | ~30 | Methyl carbon adjacent to carbonyl. |
| -CH₂-C(=O)CH₃ | ~44 | Methylene carbon adjacent to carbonyl. |
| Pyran-CH-(CH₂)₂- | ~77 | Substituted carbon (C2) of the pyran ring. |
| Pyran -OCH₂- | ~68 | Carbon (C6) adjacent to the ring oxygen. |
| -CH₂-CH₂-C(=O)- | ~28 | Alkyl chain carbon. |
| Pyran ring -CH₂- carbons | ~23, ~26, ~31 | Remaining carbons of the THP ring (C3, C4, C5). |
Analysis of Intermolecular Interactions and Solvent Effects
The physical and chemical properties of this compound are influenced by intermolecular interactions. The presence of both an ether and a ketone functional group makes it a polar molecule. The primary intermolecular forces at play would be:
Dipole-Dipole Interactions: Resulting from the permanent dipoles of the C-O-C and C=O bonds.
Van der Waals Forces: London dispersion forces present in all molecules.
Hydrogen Bond Acceptor: The lone pairs on both the ether and carbonyl oxygen atoms can act as hydrogen bond acceptors, allowing for interactions with protic solvents like water or alcohols.
Solvent effects can be modeled computationally using methods like the Polarizable Continuum Model (PCM). orientjchem.orgresearchgate.netacs.org This approach treats the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in solution. nih.gov
Studies using PCM could reveal:
Reactivity: Solvent can influence reaction rates by differentially stabilizing the reactants, transition state, and products. For instance, polar protic solvents could stabilize a charged transition state in a nucleophilic addition reaction through hydrogen bonding, thereby lowering the activation energy.
Spectroscopic Properties: The chemical shifts in NMR spectra can be influenced by the solvent, an effect that can also be simulated computationally.
Future Research Directions and Challenges in the Chemistry of 4 Tetrahydro 2h Pyran 2 Yl Butan 2 One
Development of More Efficient and Stereoselective Synthetic Routes
A primary challenge in the chemistry of 4-(Tetrahydro-2H-pyran-2-yl)butan-2-one lies in the development of synthetic routes that are not only efficient in terms of yield but also offer precise control over stereochemistry. The presence of a stereocenter at the C2 position of the tetrahydropyran (B127337) ring necessitates the use of asymmetric synthesis methodologies to access enantiomerically pure forms of the molecule.
Future research will likely focus on catalytic asymmetric methods to construct the tetrahydropyran ring with the desired butanone side chain already in place or in a protected form. Strategies such as organocatalytic oxa-Michael additions, transition-metal-catalyzed cyclizations, and enzymatic resolutions are promising areas of exploration. For instance, the development of chiral catalysts that can facilitate the conjugate addition of a suitable four-carbon nucleophile to a dihydropyran precursor could offer a direct and atom-economical route.
Key Research Goals for Synthetic Efficiency and Stereoselectivity:
| Research Goal | Potential Methodologies | Key Challenges |
| High Enantioselectivity | Asymmetric organocatalysis, Chiral Lewis acid catalysis, Biocatalysis | Catalyst design and loading, Substrate scope, Separation of enantiomers |
| High Diastereoselectivity | Substrate-controlled cyclizations, Reagent-controlled additions | Understanding conformational preferences, Controlling facial selectivity |
| Improved Overall Yield | Convergent synthetic strategies, One-pot reactions | Compatibility of reagents and intermediates, Optimization of reaction conditions |
| Reduced Step Count | Tandem or cascade reactions | Design of multifunctional starting materials, Control over reaction pathways |
The diastereoselectivity of the cyclization process is another critical aspect, particularly concerning the relative orientation of the substituent at the C2 position. Methods that allow for the selective formation of either the cis or trans isomer are highly desirable.
Discovery of Novel Reactivity and Catalytic Transformations
The functional groups present in this compound—the tetrahydropyran ether linkage and the ketone carbonyl group—offer multiple avenues for exploring novel reactivity and catalytic transformations. The ketone functionality is a versatile handle for a wide array of chemical modifications, including but not limited to aldol (B89426) reactions, Wittig olefination, and Baeyer-Villiger oxidation.
Future investigations could explore the development of catalytic systems that selectively activate the ketone in the presence of the tetrahydropyran ring or vice versa. For example, the use of chemoselective catalysts could enable transformations at the ketone without affecting the ether linkage. Furthermore, the development of catalytic methods for the stereoselective reduction of the ketone to the corresponding alcohol would introduce a new stereocenter, further increasing the molecular complexity and potential for biological activity.
The tetrahydropyran ring itself can participate in various transformations. Ring-opening reactions under specific catalytic conditions could provide access to functionalized acyclic compounds. Conversely, catalytic C-H activation of the tetrahydropyran ring could allow for the introduction of new functional groups at positions that are otherwise difficult to access.
Expansion of its Utility as a Versatile Chemical Synthon
A significant area of future research will be to establish this compound as a versatile chemical synthon for the synthesis of more complex molecules. Its bifunctional nature, possessing both a cyclic ether and a ketone, makes it an attractive starting material for the construction of diverse molecular architectures.
By leveraging the reactivity of the ketone, this compound can be elaborated into a variety of structures. For instance, conversion of the ketone to an alkene or an alkyne would provide a handle for further carbon-carbon bond-forming reactions, such as cross-coupling or metathesis. The tetrahydropyran ring can serve as a chiral scaffold, directing the stereochemical outcome of reactions on the side chain.
Potential Applications as a Chemical Synthon:
| Target Molecular Class | Key Transformation | Potential Synthetic Utility |
| Substituted Piperidines | Reductive amination of the ketone followed by ring modification | Synthesis of alkaloids and pharmaceutical intermediates |
| Spiroketals | Intramolecular cyclization after side-chain elaboration | Construction of core structures of various natural products |
| Polyketide Fragments | Aldol additions and subsequent modifications | Building blocks for the total synthesis of complex natural products |
| Functionalized Acyclic Ethers | Catalytic ring-opening of the tetrahydropyran | Access to chiral diols and other functionalized acyclic systems |
The development of a robust portfolio of reactions that reliably utilize this compound as a starting material will be crucial for its establishment as a valuable tool in the synthetic chemist's arsenal.
Sustainable Manufacturing and Process Intensification Initiatives
In line with the growing emphasis on green chemistry, future research on this compound will undoubtedly incorporate principles of sustainable manufacturing and process intensification. This involves the development of synthetic routes that are not only efficient but also environmentally benign.
A key focus will be the use of renewable starting materials and greener solvents. For instance, the synthesis of tetrahydropyran derivatives from biomass-derived feedstocks is an area of active research. rsc.orgosti.govosti.govresearchgate.net The development of catalytic processes that can convert readily available bio-based materials into the target compound would represent a significant step towards sustainability.
Process intensification strategies, such as the use of continuous flow reactors, can offer numerous advantages over traditional batch processing. unito.itresearchgate.net Flow chemistry can lead to improved reaction control, enhanced safety, and higher yields, all while reducing waste and energy consumption. The development of a continuous flow synthesis of this compound would be a major advancement in its sustainable production.
Key Aspects of Sustainable Manufacturing and Process Intensification:
Use of Renewable Feedstocks: Exploring synthetic pathways from biomass. rsc.orgosti.govosti.govresearchgate.net
Green Solvents: Minimizing the use of hazardous organic solvents. mdpi.com
Catalysis: Employing highly efficient and recyclable catalysts.
Atom Economy: Designing synthetic routes that maximize the incorporation of starting material atoms into the final product.
Process Intensification: Implementing continuous flow synthesis and other advanced manufacturing techniques. unito.itresearchgate.net
The challenges in this area include the identification of suitable bio-based precursors and the development of robust and scalable catalytic systems that are compatible with green reaction media.
Q & A
Q. What are the established synthetic routes for 4-(Tetrahydro-2H-pyran-2-yl)butan-2-one?
Methodological Answer: The compound can be synthesized via multi-step organic reactions:
- Step 1: Friedel-Crafts acylation or Claisen condensation to introduce the ketone moiety (common for aromatic ketones) .
- Step 2: Protection of hydroxyl groups using tetrahydropyran (THP) as a protecting group, followed by selective deprotection .
- Step 3: Catalytic hydrogenation (e.g., Pd/C or Re oxides) to reduce intermediates, with reaction optimization in ethanol solvent using NaOH as a base .
Q. How is this compound characterized spectroscopically?
Methodological Answer:
- NMR:
- ¹H NMR: Peaks at δ 1.5–2.1 ppm (tetrahydro-2H-pyran protons) and δ 2.3–2.7 ppm (ketone-adjacent methyl/methylene groups) .
- ¹³C NMR: Carbonyl signal at ~208 ppm; pyran ring carbons between 20–70 ppm .
- MS: Molecular ion peak at m/z 170.25 (C₁₀H₁₆O₂) with fragmentation patterns indicating THP ring cleavage .
- IR: Strong C=O stretch at ~1715 cm⁻¹ and C-O-C (pyran) at ~1120 cm⁻¹ .
Advanced Research Questions
Q. How can reaction yields be optimized for multi-step syntheses involving this compound?
Methodological Answer:
- Catalyst Screening: Test transition-metal catalysts (e.g., Pd, Ni) for hydrogenation efficiency. Evidence shows Re oxides improve selectivity for saturated ketones .
- Solvent Effects: Polar aprotic solvents (e.g., THF) enhance Claisen condensation rates, while ethanol improves hydrogenation homogeneity .
- Temperature Control: Lower temperatures (0–5°C) during THP protection minimize side reactions .
Data Contradiction Analysis:
While THP protection is widely used, competing ring-opening reactions may occur under strongly acidic conditions. Alternative protecting groups (e.g., TBDMS) should be evaluated if yields drop below 60% .
Q. What computational methods predict the compound’s stability and reactivity?
Methodological Answer:
- DFT Calculations: Optimize geometry using B3LYP/6-31G(d) to assess conformational stability of the THP ring and ketone moiety .
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., water, DMSO) to predict solubility and aggregation behavior .
- Docking Studies: Model interactions with biological targets (e.g., enzymes like trypanothione reductase) to prioritize in vitro assays .
Q. How to analyze its potential biological activity in enzyme inhibition assays?
Methodological Answer:
- Target Selection: Prioritize enzymes with hydrophobic active sites (e.g., oxidoreductases) due to the compound’s lipophilic THP ring .
- Assay Design:
- Use NADPH depletion assays to monitor trypanothione reductase inhibition .
- IC₅₀ determination via dose-response curves (1–100 µM range) with positive controls (e.g., clorgyline for monoamine oxidases) .
- Data Validation: Cross-validate with SPR (surface plasmon resonance) to confirm binding kinetics .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coat, and safety goggles due to potential irritancy (analogous to aromatic ketones) .
- Ventilation: Conduct reactions in a fume hood; monitor airborne concentrations with OSHA-compliant sensors .
- Spill Management: Neutralize with sodium bicarbonate and absorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
